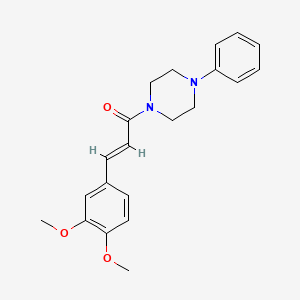![molecular formula C22H17Cl2N3S B11183884 3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11183884.png)
3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes chlorophenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-methylphenyl hydrazine to form the corresponding hydrazone. The final step involves cyclization with triethyl orthoformate to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
- 2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline
- 3-(2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl)-1-(4-methylphenyl)-4(1H)-pyridazinone
Uniqueness
3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole stands out due to its specific combination of chlorophenyl and methylphenyl groups, which confer unique chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C22H17Cl2N3S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17Cl2N3S/c1-15-10-12-17(13-11-15)27-21(18-7-3-5-9-20(18)24)25-26-22(27)28-14-16-6-2-4-8-19(16)23/h2-13H,14H2,1H3 |
InChI Key |
IVYZMACIEBUQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B11183811.png)
![1-(3,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11183822.png)
![2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole](/img/structure/B11183843.png)
![7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11183849.png)
![4-methoxy-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide](/img/structure/B11183853.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B11183857.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11183858.png)
![9-(2,4-dichlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11183860.png)
![2-[1-(1,3-Thiazol-4-ylmethyl)-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11183864.png)
![ethyl (2Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate](/img/structure/B11183866.png)
![N-(4-acetylphenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11183872.png)
![2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11183881.png)
![4-[(4-Fluorophenyl)amino]-4-oxo-2-(1-phenylethyl)butanoic acid](/img/structure/B11183885.png)
